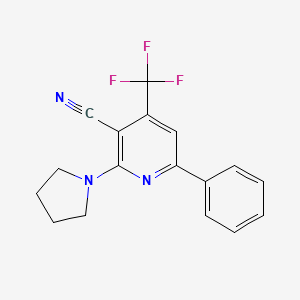

6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

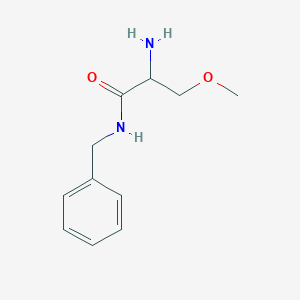

6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile, also known as PF-04457845, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds in the body that play a role in pain sensation, mood regulation, and inflammation. By inhibiting FAAH, PF-04457845 increases the levels of endocannabinoids, leading to potential therapeutic benefits.

Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

Nicotinonitrile derivatives have been extensively studied for their structural properties and molecular interactions. The crystal structure analysis of various nicotinonitrile derivatives provides insights into the dihedral angles between rings, hydrogen bonding, π–π interactions, and C—H⋯π interactions, which are crucial for understanding their physical and chemical properties (Suwunwong et al., 2013; Chantrapromma et al., 2009).

Antimicrobial Applications

The synthesis of novel pyrido[2,3-d]pyrimidine derivatives from nicotinonitrile compounds has shown potential antimicrobial activities. These compounds have been evaluated for their antibacterial and antifungal properties, contributing to the development of new therapeutic agents (Behalo, 2008).

Materials Science Applications

Nicotinonitrile derivatives have been explored as a new class of nonlinear optical (NLO) materials. Synthesis of di-aryl and di-cyano nicotinonitriles has provided compounds with significant NLO properties, which are valuable for applications in photonics and optoelectronics (Raghukumar et al., 2003).

Corrosion Inhibition

Pyridine derivatives, including nicotinonitriles, have shown excellent performance as corrosion inhibitors for steel in acidic environments. Their adsorption and inhibitory effects protect metal surfaces from corrosion, with studies highlighting mechanisms and efficacy (Ansari et al., 2015).

Pharmaceutical and Biological Chemistry

Research into nicotinonitrile derivatives extends into pharmaceuticals, where their structural motifs are found in drugs with anti-HIV, antimicrobial, and anti-inflammatory properties. The pyridine core is a significant component in medicinal chemistry, demonstrating the versatility of nicotinonitrile derivatives in drug design (Rekunge et al., 2021).

Synthesis and Characterization of Polyimides

Nicotinonitrile derivatives have been utilized in the synthesis of novel polyimides with pyridine moieties. These polyimides exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced material applications (Wang et al., 2006).

Propriétés

IUPAC Name |

6-phenyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c18-17(19,20)14-10-15(12-6-2-1-3-7-12)22-16(13(14)11-21)23-8-4-5-9-23/h1-3,6-7,10H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYIQXJWPLGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700722.png)

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)

![6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2700733.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2700742.png)

![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)

![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)